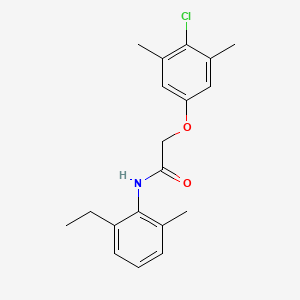
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide, commonly known as BRD7678, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
科学研究应用
BRD7678 has been used in a variety of scientific research applications, including cancer research, immunology, and neurobiology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of other chemotherapeutic agents. In immunology, BRD7678 has been used to study the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the regulation of immune cell function, and to develop new immunotherapeutic strategies. In neurobiology, BRD7678 has been used to investigate the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the development and function of the nervous system.
作用机制
BRD7678 binds to the bromodomain of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins, preventing their interaction with acetylated histones and other transcriptional co-factors. This results in the inhibition of gene expression, particularly of genes that are involved in cell proliferation and survival. The mechanism of action of BRD7678 is similar to other N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide inhibitors, such as JQ1 and I-N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide762.
Biochemical and Physiological Effects:
BRD7678 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in some cancer cell lines. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine. In immunology, BRD7678 has been shown to modulate the function of immune cells, such as T cells and macrophages, and to enhance their anti-tumor activity. In neurobiology, BRD7678 has been shown to affect the development and function of the nervous system, particularly in the regulation of synaptic plasticity and memory formation.
实验室实验的优点和局限性
The advantages of using BRD7678 in lab experiments include its potency, specificity, and availability. It has been extensively characterized in the literature, and is commercially available from several vendors. However, the limitations of using BRD7678 include its potential toxicity and off-target effects, which may vary depending on the cell type and experimental conditions. It is important to carefully optimize the concentration and duration of treatment, and to use appropriate controls and assays to validate the results.
未来方向
There are several future directions for the use of BRD7678 in scientific research. One direction is to further investigate its mechanism of action and specificity, particularly in the context of different cell types and disease models. Another direction is to develop new derivatives and analogs of BRD7678 with improved potency and selectivity. Additionally, BRD7678 could be used in combination with other compounds, such as immune checkpoint inhibitors or epigenetic modifiers, to enhance their therapeutic efficacy. Finally, BRD7678 could be used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.
合成方法
The synthesis of BRD7678 has been reported in the literature. The method involves the reaction of 5-bromo-2-pyridinylamine with 4-chlorophenylacrylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
属性
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-11-4-7-13(17-9-11)18-14(19)8-3-10-1-5-12(16)6-2-10/h1-9H,(H,17,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQZSISVCHYYPB-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)


![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)